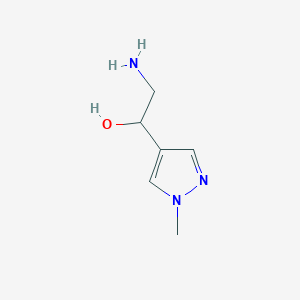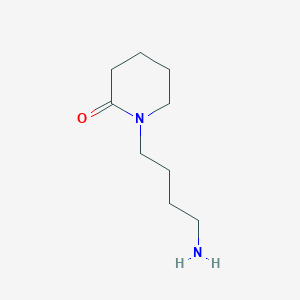![molecular formula C13H20ClNO2 B1519492 [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1171219-66-1](/img/structure/B1519492.png)
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride
Übersicht
Beschreibung
“[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride” is a chemical compound with the IUPAC name [4-(Cyclopentyloxy)phenyl]methanamine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H . This indicates that the compound has a molecular weight of 257.76 . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 257.76 .Wissenschaftliche Forschungsanwendungen
Ventricular Arrhythmia Research
The compound methoxamine hydrochloride, which shares a similar methoxyphenyl group with the target chemical, has been studied for its effects in terminating attacks of supraventricular tachycardia, suggesting its potential application in cardiovascular research, particularly in the study of ventricular arrhythmias (Shector, McLaughlin, & Dowling, 1955).
Luminescent Platinum(II) Complexes
Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes, incorporating a methoxyphenyl group, demonstrates applications in the field of inorganic chemistry and materials science, particularly in the study of metal-metal and ligand-ligand interactions (Lai et al., 1999).
Catecholamine Metabolism
Studies on the metabolism of catecholamines have explored compounds with methoxyphenyl components. This research is vital in understanding biochemical pathways related to neurotransmitters and could have implications in the study of neurological disorders and mental health (Mathieu et al., 1980).
Antidepressant Biochemical Profile
Compounds structurally related to the target chemical, such as Wy-45,030, have been investigated for their neurochemical profile, predictive of antidepressant activity. This research could inform the development of new antidepressants with fewer side effects (Muth et al., 1986).
Pharmacological Interactions
Research on pharmacological interactions, particularly involving compounds with methoxyphenyl components, is significant in the field of drug development and safety, helping to understand how different drugs might interact in the body (Farré et al., 2007).
Antitumor and Molecular Docking Studies
Compounds derived from methoxyphenyl groups have been studied for their potential antitumor activity and interactions with cancer-related proteins, providing insights into the development of new cancer therapeutics (Dimić et al., 2022).
Corrosion Control in Materials Science
Research on derivatives of methoxyphenyl groups, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown applications in corrosion control of metals, indicating potential in materials science and engineering (Bentiss et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
(4-cyclopentyloxy-3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11;/h6-8,11H,2-5,9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRSFWYAQMJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)
![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)
